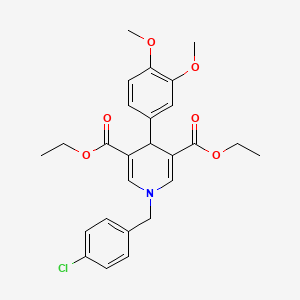
1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. This compound has a unique mechanism of action that differentiates it from other painkillers, making it a promising candidate for future research.
作用機序
1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide works by activating a specific type of nicotinic acetylcholine receptor (nAChR) called the alpha4beta2 nAChR. This receptor is found in both the central and peripheral nervous systems and is involved in the transmission of pain signals. By activating this receptor, 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide is able to reduce the transmission of pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation, and to enhance cognitive function in animal models. Additionally, 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
実験室実験の利点と制限
One advantage of using 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide in lab experiments is its specificity for the alpha4beta2 nAChR. This allows researchers to selectively activate this receptor and study its effects on pain and other physiological processes. However, one limitation of using 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide is its relatively short duration of action, which may make it difficult to use in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and longer-lasting analogs of 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide that could be used as painkillers. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide and its potential use in treating other conditions, such as addiction and depression. Finally, more research is needed to understand the potential side effects of 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide and to develop strategies to mitigate these effects.
合成法
The synthesis of 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2,4-difluorobenzylamine with piperidinecarboxylic acid to form an intermediate compound. This intermediate is then reacted with benzyl chloride to produce the final product, 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide.
科学的研究の応用
1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a painkiller. It has been shown to be effective in treating both acute and chronic pain in animal models, with minimal side effects. Additionally, 1-benzyl-N-(2,4-difluorophenyl)-4-piperidinecarboxamide has been shown to be effective in treating neuropathic pain, which is often difficult to treat with traditional pain medications.
特性
IUPAC Name |
1-benzyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c20-16-6-7-18(17(21)12-16)22-19(24)15-8-10-23(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCOMLPNUPSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6051383.png)

![2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051387.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6051397.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6051425.png)


![N-(4-methoxy-2-methylphenyl)-3-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6051454.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6051459.png)

![N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6051475.png)
![7-(2,3-difluorobenzyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6051488.png)
![2-(1-(2,2-dimethylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051491.png)
